molecular formula C18H20ClFN2O B4286670 1-(4-Chloro-2-fluorophenyl)-3-[1-(4-propylphenyl)ethyl]urea

1-(4-Chloro-2-fluorophenyl)-3-[1-(4-propylphenyl)ethyl]urea

Cat. No.: B4286670
M. Wt: 334.8 g/mol
InChI Key: ANGAUQLVMHHVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-N’-[1-(4-propylphenyl)ethyl]urea is a synthetic organic compound characterized by the presence of both chloro and fluoro substituents on a phenyl ring, as well as a propylphenyl group attached to an ethyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-N’-[1-(4-propylphenyl)ethyl]urea typically involves the reaction of 4-chloro-2-fluoroaniline with 1-(4-propylphenyl)ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of N-(4-chloro-2-fluorophenyl)-N’-[1-(4-propylphenyl)ethyl]urea may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-N’-[1-(4-propylphenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Nitro or hydroxyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-N’-[1-(4-propylphenyl)ethyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-N’-[1-(4-propylphenyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-nitrophenyl)-N’-[1-(4-fluorophenyl)ethyl]urea
  • N-(2-chloro-4-nitrophenyl)-N’-[1-(3-fluorophenyl)ethyl]urea
  • N-(2-chloro-4-nitrophenyl)-N’-[1-(4-cyanophenyl)ethyl]urea

Uniqueness

N-(4-chloro-2-fluorophenyl)-N’-[1-(4-propylphenyl)ethyl]urea is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring, as well as the presence of a propylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-[1-(4-propylphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O/c1-3-4-13-5-7-14(8-6-13)12(2)21-18(23)22-17-10-9-15(19)11-16(17)20/h5-12H,3-4H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGAUQLVMHHVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)NC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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